Benzo[b]perylene
Description
Properties
IUPAC Name |
hexacyclo[11.9.1.114,18.03,8.09,23.022,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18(24),19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-9-17-16(6-1)14-22-21-11-4-8-15-7-3-10-19(23(15)21)20-13-5-12-18(17)24(20)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAAYMFPFYGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC=C6)C4=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075196 | |
| Record name | Benzo[b]perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197-70-6 | |
| Record name | Benzo[b]perylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrolytic Methods
Early synthetic routes to PAHs like this compound relied on pyrolysis of hydrocarbon precursors. For instance, heating anthracene or naphthalene derivatives at high temperatures (500–800°C) under inert conditions induces cyclodehydrogenation, forming fused aromatic systems. However, these methods often yield complex mixtures requiring laborious purification.
Diels-Alder Cyclization
Diels-Alder reactions between dienes and dienophiles have been employed to construct PAH frameworks. For example, cycloaddition of tetracene with maleic anhydride followed by dehydrogenation can generate perylene derivatives. While effective, regioselectivity challenges limit the applicability of this approach for asymmetric PAHs like this compound.
Modern Catalytic Cross-Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, widely used for biaryl synthesis, offers a versatile route to this compound precursors. As demonstrated in the synthesis of benzo[1,2-b:4,3-b']dithiophene-based biaryls, palladium catalysts (e.g., Pd(PPh)) facilitate coupling between brominated aromatics and boronic esters. Applying this method, bromide 1 (1-bromobenzo[1,2-b:4,3-b']dithiophene) was coupled with polycyclic boronic esters 4a–c to yield biaryls 3a–c in 65–85% yields. Adapting this protocol to this compound synthesis would require designing brominated perylene intermediates and optimizing reaction conditions (e.g., CsCO as base, DMF solvent at 80°C).
Yamamoto Coupling
Yamamoto coupling, which employs nickel catalysts to dimerize halogenated aromatics, provides an alternative pathway. This method has been utilized for perylene bisimides, where halogenated precursors undergo Ullmann-type coupling. For this compound, dibromoperylene derivatives could be dimerized under similar conditions, though steric hindrance may necessitate elevated temperatures or microwave assistance.
Solvent and Catalyst Optimization
Role of Imidazole in Molten-State Reactions
Recent work on perylene bisimides highlights the efficacy of molten imidazole as a solvent and catalyst. Reactions between perylene tetracarboxylic dianhydride and amines in imidazole at 95–110°C achieved yields exceeding 90%. This approach minimizes side reactions and enhances solubility of aromatic intermediates, suggesting its potential for this compound synthesis.
Palladium vs. Nickel Catalysts
Comparative studies indicate that palladium catalysts (e.g., Pd(OAc)) excel in Miyaura borylation reactions, whereas nickel systems are preferable for C–C bond formation in sterically hindered environments. For this compound, a tandem Miyaura-Suzuki protocol could first generate boronic ester intermediates, followed by cross-coupling to install the benzene moiety.
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. For example, H NMR of biaryl 3a revealed distinct aromatic signals at δ = 8.30–6.13 ppm, confirming successful coupling. Similarly, this compound’s planar structure would exhibit characteristic upfield-shifted protons due to ring-current effects.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]perylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated this compound.
Substitution: Nitrothis compound, halogenated this compound.
Scientific Research Applications
Environmental Applications
1.1. Pollution Indicator
Benzo[b]perylene is often used as an indicator of PAH pollution in environmental samples. Its presence in soil and sediments can signify contamination from industrial processes or combustion activities. Studies have shown that B[b]P can be detected in various environmental matrices, including air, water, and soil, making it a valuable marker for assessing environmental health and pollution levels .
1.2. Biodegradation Studies
Research into the biodegradation of B[b]P has demonstrated the potential for microbial degradation using specific yeast strains. For example, a study highlighted the ability of a yeast consortium to degrade B[b]P effectively, suggesting its potential for bioremediation efforts in contaminated environments . The kinetics of this degradation process have been analyzed, providing insights into the pathways and enzymes involved.
Material Science Applications
2.1. Organic Electronics
B[b]P is being explored for its photophysical properties in organic electronics. Its unique structure allows it to function as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research has shown that B[b]P derivatives exhibit promising charge transport properties, which are essential for enhancing device performance .
2.2. Fluorescent Probes
The compound has also been synthesized into various derivatives that serve as fluorescent probes in biological imaging. For instance, N-substituted benzoperylene monoimides have been developed and characterized for their fluorescent properties, which can be utilized in cellular imaging applications . These probes can help visualize cellular processes and track molecular interactions in real-time.
Health Sciences Applications
3.1. Genotoxicity Studies
this compound has been studied for its genotoxic effects, particularly concerning DNA damage. Research indicates that metabolites of B[b]P exhibit lower DNA reactivity compared to other PAHs like benzo[a]pyrene (B[a]P). This finding suggests that while B[b]P may pose some risk, its genotoxic profile is less severe than that of more reactive PAHs . Understanding these effects is crucial for assessing the health risks associated with exposure to PAHs.
3.2. Cancer Research
While there is no conclusive evidence to classify B[b]P as a human carcinogen, studies have indicated that its metabolites can bind to DNA, potentially leading to mutagenic outcomes under certain conditions . Ongoing research aims to clarify the mechanisms by which B[b]P might contribute to cancer risk through metabolic activation and subsequent DNA adduct formation.
Data Tables
| Application Area | Specific Application | Key Findings/Notes |
|---|---|---|
| Environmental Science | Pollution Indicator | Detected in air, water, soil; indicates industrial contamination |
| Biodegradation Studies | Effective degradation by yeast consortium; potential for bioremediation efforts | |
| Material Science | Organic Electronics | Functions as semiconductor; promising charge transport properties |
| Fluorescent Probes | N-substituted derivatives used for biological imaging | |
| Health Sciences | Genotoxicity Studies | Lower DNA reactivity compared to B[a]P; ongoing research on health risks |
| Cancer Research | Metabolites can bind to DNA; potential mutagenic outcomes under specific conditions |
Mechanism of Action
The mechanism by which benzo[b]perylene exerts its effects involves its interaction with cellular components, leading to the generation of reactive oxygen species and subsequent oxidative stress. This oxidative stress can cause damage to cellular DNA, proteins, and lipids, contributing to its mutagenic and carcinogenic properties. The compound can also interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that further exacerbate its toxic effects .
Comparison with Similar Compounds
Comparison with Similar PAHs
Structural and Chemical Properties
PAHs with five or six aromatic rings, such as benzo[b]perylene, are often compared due to their structural similarities and shared sources (e.g., combustion processes). Key compounds for comparison include:
- Benzo[ghi]perylene (BghiP) : A six-ring PAH commonly used as a marker for traffic emissions.
- Benzo[a]pyrene (BaP): A five-ring PAH with well-documented carcinogenicity.
- Indeno[1,2,3-cd]pyrene (IP): A six-ring PAH frequently co-detected with BghiP in urban particulate matter.
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Rings | Molecular Weight (g/mol) | Log Kow* | Environmental Half-Life |
|---|---|---|---|---|---|
| This compound | C₂₂H₁₂ | 6 | 276.34 | ~7.1† | Not reported |
| Benzo[ghi]perylene | C₂₂H₁₂ | 6 | 276.34 | 6.9–7.2 | ~2–4 weeks |
| Benzo[a]pyrene | C₂₀H₁₂ | 5 | 252.31 | 6.04 | ~1–3 weeks |
| Indeno[1,2,3-cd]pyrene | C₂₂H₁₂ | 6 | 276.34 | 7.0 | ~3–5 weeks |
*Log Kow: Octanol-water partition coefficient (estimates from EPA models). †Estimated based on structural analogs.
Environmental Occurrence and Sources
This compound is rarely quantified in environmental monitoring studies, whereas BghiP and IP are frequently detected in urban air, soil, and water due to their association with vehicular emissions and industrial combustion. For example:
- In Bucharest, BghiP reached concentrations of 43 ng/m³ in PM₂.₅, exceeding levels of fluoranthene (18.73 ng/m³) and IP .
- In Iraqi river systems, dissolved BghiP ranged from 4.1 ppm to 36.9 ppm, correlating strongly with BaP (r = 0.93) .
Table 2: Comparative Environmental Concentrations
| Compound | Air (ng/m³) | Water (ppm) | Soil (μg/kg) |
|---|---|---|---|
| This compound | Not reported | Not reported | Not reported |
| Benzo[ghi]perylene | 22.9–248.25† | 4.1–36.9 | 1.5–2.71‡ |
| Benzo[a]pyrene | 11.86 (mean) | 0.91–1.2 | 2.5–5.8 |
†PM₂.₅ in Jiamusi, China ; ‡Soil detection limits via accelerated solvent extraction .
Toxicological and Regulatory Profiles
- Carcinogenicity: this compound lacks carcinogenicity classification, whereas BaP is a Group 1 human carcinogen (IARC). BghiP and IP are classified as Group 2B (possible carcinogens) .
- Mutagenicity: BaP exhibits strong mutagenic activity via metabolic activation to diol epoxides.
- Regulatory Limits : BaP has strict limits (e.g., 2.5 ng/m³ in air), while BghiP and IP are monitored as indicators of combustion sources but lack standalone thresholds .
Biological Activity
Benzo[b]perylene (BbP) is a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activities, including mutagenicity and potential carcinogenicity. This article reviews the biological activity of BbP, focusing on its genotoxic effects, metabolic pathways, and implications for human health based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C18H12 and features a fused ring structure characteristic of PAHs. Its structure lacks the highly reactive bay region found in other PAHs like benzo[a]pyrene, which influences its biological reactivity.
Genotoxicity and Carcinogenic Potential
Research indicates that BbP exhibits lower genotoxic potential compared to other PAHs. For instance, studies using electrochemiluminescent (ECL) arrays demonstrated that BbP metabolites react with DNA at a significantly lower rate than those of benzo[a]pyrene (BaP), which is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) .
Key Findings on Genotoxicity:
- Metabolic Activation : BbP undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA. However, the formation of DNA adducts from BbP is less pronounced than from BaP .
- Ames Test Results : BbP has shown mutagenicity in the Ames test with exogenous activation but did not demonstrate tumor initiation in mouse skin models .
- DNA Adduct Formation : Studies have identified specific DNA adducts formed from BbP metabolites, although their formation rates are significantly lower compared to BaP .
Biodegradation and Environmental Impact
BbP is persistent in the environment due to its stable structure. However, recent studies indicate that certain microbial consortia can effectively degrade BbP in soil environments. For example, research demonstrated that bacterial co-cultures supplemented with biosurfactants achieved significant degradation efficiencies .
Biodegradation Studies:
| Study | Method | Findings |
|---|---|---|
| Bacterial Co-culture | Achieved significant degradation of BbP in soil. | |
| Yeast Consortium | Demonstrated effective biodegradation pathways for BbP. |
Case Studies
- Occupational Exposure : A study on firefighters exposed to combustion products containing BbP indicated elevated levels of DNA damage in peripheral blood mononuclear cells, suggesting potential health risks associated with occupational exposure to PAHs .
- Environmental Monitoring : Research has shown that BbP is commonly found in urban air samples and can contribute to adverse health outcomes due to its presence in particulate matter .
Q & A
Basic Research Questions
Q. What methodological considerations are critical when preparing Benzo[b]perylene standard solutions for environmental analysis?
- Answer : Standard solutions must adhere to ISO/IEC 17025 and ISO 17034 guidelines for homogeneity and certification. For example, uniform mixing via inversion or sonication is required to ensure solution integrity, and purity verification (e.g., 99.1% for Benzo[ghi]perylene) should be confirmed using gravimetric data and certified reference materials (CRMs) . A typical preparation protocol includes:
- Step 1 : Use high-purity solvents (e.g., acetonitrile or toluene).
- Step 2 : Validate concentrations via mass spectrometry or HPLC-UV.
- Step 3 : Document batch-specific certification values (e.g., 10 µg/mL ± 0.1739 mg/kg uncertainty) .
Q. Which chromatography methods are optimal for separating this compound from co-eluting PAHs in environmental samples?
- Answer : Gas chromatography (GC) with non-polar columns (e.g., DB-5) coupled with mass spectrometry (MS) is recommended. Key parameters include:
- Temperature program : Ramp from 50°C to 300°C at 10°C/min.
- Column selection : Use 30 m × 0.25 mm ID columns for isomer resolution .
- Validation : Cross-reference retention indices (RI) with NIST databases to confirm peak identity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s mutagenicity and carcinogenicity?
- Answer : Discrepancies arise from metabolic activation variability. For example, Benzo[ghi]perylene showed mutagenicity in Salmonella typhimurium with S9 metabolic activation but lacked carcinogenicity in mice . To address this:
- Approach 1 : Use multiple mutagenicity assays (Ames test, comet assay) with and without metabolic systems.
- Approach 2 : Conduct long-term carcinogenicity studies (e.g., 52-week dermal exposure in mice) with dose-response modeling .
- Data synthesis : Apply meta-analytical frameworks to resolve conflicting results across studies.
Q. What experimental designs are effective for evaluating co-exposure effects of this compound and metal(loid)s on developmental toxicity?
- Answer : Case-control studies with stratified sampling are recommended. For example:
- Population : Collect maternal serum/placental tissue from neural tube defect (NTD) cases and controls.
- Analysis : Quantify PAHs (via GC-MS) and metals (via ICP-MS) and use multivariate logistic regression to assess interaction effects .
- Statistical methods : Apply ANOVA with Duncan’s post hoc tests for PAH-metal correlations (α = 0.05) .
Q. How can researchers optimize metabolomic studies to identify this compound’s bioactive metabolites?
- Answer : Use in vitro models with CYP450 isoforms (e.g., CYP1A1, 1B1) to simulate metabolic pathways. Key steps:
- Step 1 : Incubate Benzo[ghi]perylene with liver microsomes.
- Step 2 : Identify dihydrodiol and tetrol metabolites via LC-MS/MS (MRM mode).
- Step 3 : Validate genotoxicity using comet assays or in silico docking studies for DNA adduct formation (e.g., dG or dA adducts) .
Methodological Frameworks
Q. What frameworks guide rigorous hypothesis formulation for this compound’s environmental impact studies?
- Answer : Apply the PICO framework:
- Population : Aquatic ecosystems with PAH contamination.
- Intervention : this compound exposure gradients.
- Comparison : Reference sites with background PAH levels.
- Outcome : Biomarker responses (e.g., CYP1A induction in fish).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
